molecular formula C21H16N2O5S B2967227 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361171-10-0

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2967227
CAS RN: 361171-10-0
M. Wt: 408.43
InChI Key: HJPHSRHKGWCRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (DT-13) is a novel synthetic compound that has recently gained attention in the field of scientific research. This compound belongs to the class of chromene derivatives and has been found to exhibit potent anticancer and anti-inflammatory properties.

Scientific Research Applications

  • Microwave-Assisted Synthesis and Antimicrobial Activity : Raval, Naik, and Desai (2012) reported the synthesis of related compounds using an environmentally benign microwave-assisted procedure. These compounds showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

  • Synthesis and Structural Analysis : Prabhuswamy et al. (2016) synthesized a compound with a similar structure, focusing on its crystal structure and molecular interactions. This study provides insights into the structural characteristics of such compounds (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

  • Potential as Adenosine Receptor Ligands : Cagide, Borges, Gomes, and Low (2015) researched chromone–thiazole hybrids, which are similar in structure, for their potential as ligands for human adenosine receptors. Their study includes synthesis methods and structural establishment through NMR, MS spectroscopy, and X-ray crystallography (Cagide, Borges, Gomes, & Low, 2015).

  • Synthesis and Biological Evaluation of Coumarin Derivatives : Ramaganesh, Bodke, and Venkatesh (2010) explored the synthesis and biological properties of similar compounds, focusing on their antibacterial activity. This research is crucial for understanding the potential medical applications of such compounds (Ramaganesh, Bodke, & Venkatesh, 2010).

  • Antimicrobial and Docking Studies : Talupur, Satheesh, and Chandrasekhar (2021) conducted antimicrobial evaluation and molecular docking studies on similar compounds, highlighting their potential in antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-26-12-7-8-13(18(9-12)27-2)15-11-29-21(22-15)23-20(25)19-10-16(24)14-5-3-4-6-17(14)28-19/h3-11H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPHSRHKGWCRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.